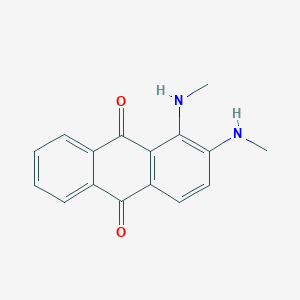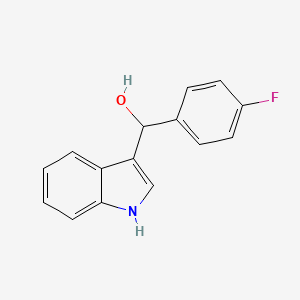
(4-Fluorophenyl)(1H-indol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl)(1H-indol-3-yl)methanol is a compound that combines the structural features of both indole and fluorophenyl groups. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorophenyl group introduces a fluorine atom into the phenyl ring, which can significantly alter the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds as follows:
Step 1: Dissolve 4-fluorobenzaldehyde and indole in methanol.
Step 2: Add sodium borohydride slowly to the reaction mixture while stirring.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
化学反应分析
Types of Reactions
(4-Fluorophenyl)(1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-fluorophenyl)(1H-indol-3-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the fluorine atom.
科学研究应用
(4-Fluorophenyl)(1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Fluorophenyl)(1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its structural similarity to tryptophan, a natural amino acid. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(1H-indol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(1H-indol-3-yl)methanol: Contains a bromine atom, which can alter its reactivity and biological activity.
(4-Methylphenyl)(1H-indol-3-yl)methanol: The methyl group can affect the compound’s lipophilicity and metabolic stability.
Uniqueness
(4-Fluorophenyl)(1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-(1H-indol-3-yl)methanol |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,15,17-18H |
InChI 键 |
WFENCDJWDRXXCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


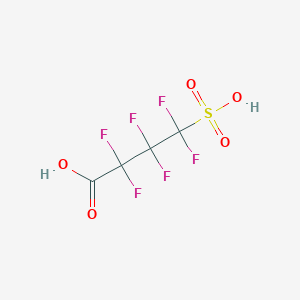
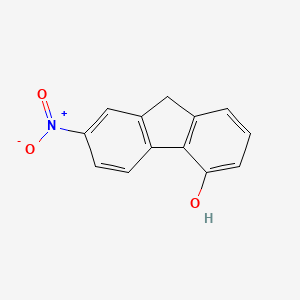
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)

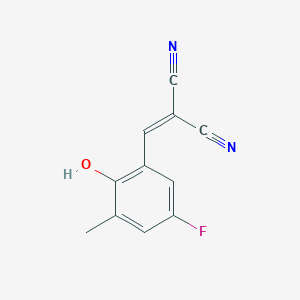
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
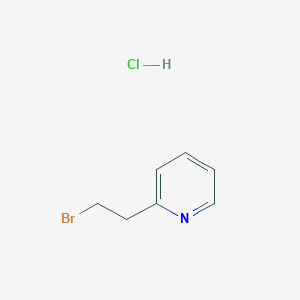
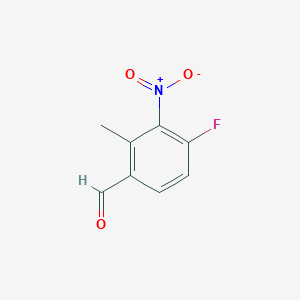

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
